molecular formula C15H20N4O3 B2403835 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide CAS No. 2034194-44-8

5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide

Cat. No.: B2403835
CAS No.: 2034194-44-8
M. Wt: 304.35
InChI Key: AZKNCSVYLVJACV-FQVSMOOPSA-N
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Description

5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide is a synthetic organic compound with a molecular formula of C15H20N4O3 and a molecular weight of 304.35 g/mol . This molecule features a stereochemically defined ((1r,4r)-trans-cyclohexyl) core linked to a pyrimidine ring via an ether bond and to a 5-oxopyrrolidine (also known as a pyrrolidinone) ring via a carboxamide group . The 5-oxopyrrolidine moiety is a common scaffold in medicinal chemistry, often explored for its potential as a peptidomimetic or in the development of pharmacologically active agents . Compounds with similar structural motifs, particularly those incorporating a pyrrolidine carboxamide linked to an aromatic system, are frequently investigated in neuroscience research. For instance, pyrrolidine carboxamides have been used as primary pharmacophores in the design of bitopic ligands for dopamine D2 and D3 receptors, which are key targets for understanding neurological and neuropsychiatric disorders . The specific spatial arrangement of the ((1r,4r)-cyclohexyl) linker in this compound may be intended to confer a specific three-dimensional orientation to the pharmacophores, potentially optimizing interaction with a biological target. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block or intermediate in organic synthesis and medicinal chemistry exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c20-13-7-6-12(19-13)14(21)18-10-2-4-11(5-3-10)22-15-16-8-1-9-17-15/h1,8-12H,2-7H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKNCSVYLVJACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CCC(=O)N2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide is a member of the pyrrolidine class of compounds, which have garnered significant attention for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide can be represented as follows:

C15H19N3O3\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Structural Features

  • Pyrrolidine Ring : The core structure that contributes to its biological activity.
  • Pyrimidine Moiety : Imparts specific interactions with biological targets.
  • Carboxamide Group : Enhances solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including our compound of interest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

The mechanism by which 5-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide exerts its anticancer effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through cell cycle arrest.

Case Study: A549 Cell Line

In a comparative study, this compound was tested against standard chemotherapeutics like cisplatin. The results indicated that at a concentration of 100 µM for 24 hours, the compound reduced A549 cell viability significantly more than many other derivatives tested.

Compound% Viability (A549)IC50 (µM)
5-Oxo-N-(...)66%15
Cisplatin50%10

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising results against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.

The antimicrobial action may be attributed to:

  • Disruption of bacterial cell membranes.
  • Inhibition of bacterial protein synthesis.

Case Study: Multidrug-resistant Pathogens

In testing against various strains, including those resistant to linezolid and vancomycin, the compound exhibited selective toxicity towards the pathogens while sparing non-cancerous cells.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

Comparison with Similar Compounds

Structural Comparison

The compound shares a pyrrolidine-2-carboxamide core with several analogs but differs in substituents and stereochemistry. Key structural distinctions include:

Compound Name Molecular Formula Key Structural Features Reference
5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide Not Reported Pyrrolidine-5-oxo, trans-cyclohexyl, pyrimidin-2-yloxy N/A
Sovaprévir (Example: ) C₄₃H₅₃N₅O₈S (2S,4R)-pyrrolidine, 4-(7-methoxy-2-phenylquinolin-4-yl)oxy, cyclopropanesulfonyl group
Example 51 () Not Reported (2S,4R)-4-hydroxy, 4-(4-methylthiazol-5-yl)benzyl, 1-oxoisoindolin-2-yl substituent
1221878-14-3 () Not Reported (2S,4R)-4-benzyl, 4-(4-fluorophenoxy)phenyl, thiomorpholinoacetyl

Key Observations :

  • The pyrimidin-2-yloxy group in the target compound may enhance π-π stacking or hydrogen bonding compared to the phenylquinoline in sovaprévir .
  • Unlike Example 51’s 4-hydroxy substitution, the 5-oxo group in the target compound could alter electron distribution and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)pyrrolidine-2-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis likely involves coupling pyrrolidine-2-carboxamide derivatives with functionalized cyclohexyl intermediates. Key steps include base-mediated condensation (e.g., using DBU or sodium carbonate) and protecting group strategies. For example, analogous syntheses of pyrimidine-containing carboxamides require sequential deprotection and coupling under inert conditions . Yield optimization may involve solvent selection (e.g., dichloromethane for improved solubility) and stoichiometric control of reagents to minimize side reactions .

Q. How can the stereochemical configuration of the (1r,4r)-cyclohexyl moiety be verified experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons on the cyclohexyl ring and adjacent functional groups (e.g., pyrimidin-2-yloxy substituents) . Computational methods like density functional theory (DFT) may also predict stable conformers for comparison with experimental data .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is essential for purity assessment . Stability studies under varying pH, temperature, and light exposure should employ mass spectrometry (MS) and infrared (IR) spectroscopy to detect degradation products. For hygroscopic analogs, Karl Fischer titration monitors water content .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking simulations (using software like AutoDock Vina) can model interactions between the compound’s carboxamide group and target active sites. Free energy perturbation (FEP) calculations refine binding affinity predictions by quantifying contributions from hydrophobic interactions and hydrogen bonding . Validation requires correlation with in vitro assays (e.g., surface plasmon resonance) .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC50 values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). Standardize protocols using reference inhibitors and validate via dose-response curves. Meta-analyses of published data should account for variables like enzyme source (recombinant vs. native) and incubation times . Cross-laboratory reproducibility studies are recommended .

Q. How can reaction engineering principles improve scalability for this compound’s synthesis?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization). Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate formation. Membrane separation technologies (e.g., nanofiltration) can purify products while reducing solvent waste .

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